molecular formula C6H4ClNOS B093065 1-Chloro-3-(sulfinylamino)benzene CAS No. 15851-82-8

1-Chloro-3-(sulfinylamino)benzene

Cat. No. B093065
CAS RN: 15851-82-8
M. Wt: 173.62 g/mol
InChI Key: YQRHPIMLPFGUPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-(sulfinylamino)benzene is a chemical compound with the molecular formula C6H4ClNOS . It is a complex molecule that consists of 84 Hydrogen atoms, 50 Carbon atoms, 1 Nitrogen atom, 8 Oxygen atoms, and 1 Phosphorous atom .


Molecular Structure Analysis

The molecular structure of 1-Chloro-3-(sulfinylamino)benzene is determined by its molecular formula C6H4ClNOS . The exact spatial arrangement of atoms and the molecular geometry can be visualized using a structure data file (SDF/MOL File) .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Friedel-Crafts Sulfonylation : The use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids for Friedel-Crafts sulfonylation reaction demonstrates the importance of chloro-substituted compounds in facilitating sulfonylation of benzene and substituted benzenes. This process yields almost quantitative yields of diaryl sulfones under ambient conditions, showcasing the potential of chloro-substituted reagents in organic synthesis and catalysis (Nara, Harjani, & Salunkhe, 2001).

  • Electrophilic Chlorination : The study on electrophilic chlorination of arenes and heterocycles using 1-Chloro-1,2-benziodoxol-3-one highlights the reagent's versatility in chlorinating a range of substrates, including nitrogen-containing heterocycles and arenes. This reagent is noted for its ease of preparation, stability, and scalability, suggesting a role for similar chloro-substituted compounds in synthetic chemistry (Wang et al., 2016).

Materials Science and Catalysis

  • Sol–Gel Derived Hybrid Materials : Research into the heterogenization of CH3ReO3 inside porous systems of hybrid silica matrixes via the sol–gel method for epoxidation of olefins illustrates the intersection of materials science and catalysis. This study provides a foundation for understanding how chloro-substituted compounds could be integrated into materials for catalytic applications, enhancing reactivity and recyclability (Dallmann & Buffon, 2000).

Antimicrobial Studies

  • Synthesis and Antimicrobial Activity : The synthesis and study of 5-(3-Chloro-1-Benzothiophen-2-YL)-1,3,4-Oxadiazole-2-Thiol and derivatives showcase the potential biomedical applications of chloro-substituted compounds. These compounds have demonstrated efficacy in antibacterial and antifungal activities, hinting at the possible relevance of 1-Chloro-3-(sulfinylamino)benzene in developing new antimicrobial agents (Naganagowda & Petsom, 2011).

properties

IUPAC Name

1-chloro-3-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNOS/c7-5-2-1-3-6(4-5)8-10-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRHPIMLPFGUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30935937
Record name 1-Chloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-(sulfinylamino)benzene

CAS RN

15851-82-8
Record name Benzenamine, 3-chloro-N-sulfinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015851828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.